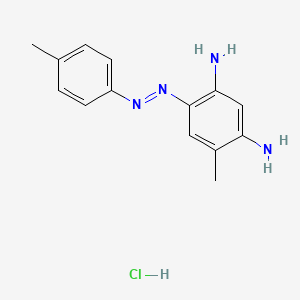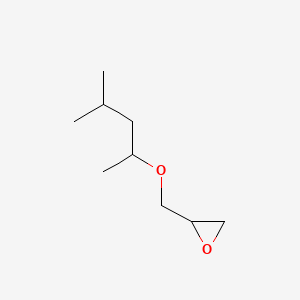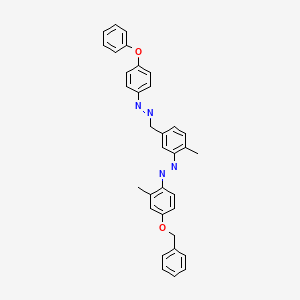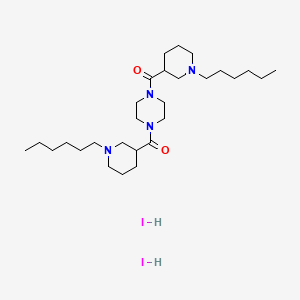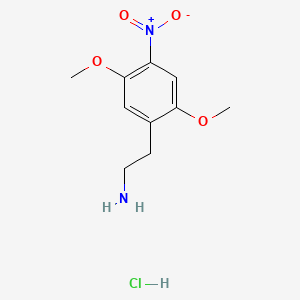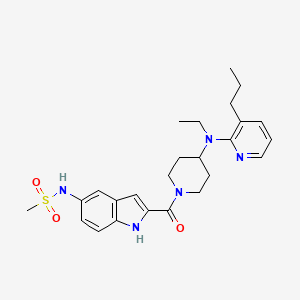
4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- is a complex organic compound that belongs to the class of piperidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the piperidine and pyridine moieties. Common reagents used in these reactions include alkyl halides, amines, and sulfonyl chlorides. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper complexes.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.
Medicine
In medicinal chemistry, 4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- is explored for its potential therapeutic applications. It may be evaluated for its efficacy in treating diseases, its pharmacokinetics, and its safety profile.
Industry
In the industrial sector, this compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its properties may also be leveraged in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of 4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Piperidinamine derivatives: Compounds with similar piperidine structures but different substituents.
Indole derivatives: Compounds with the indole core but varying functional groups.
Pyridine derivatives: Compounds with the pyridine ring and different side chains.
Uniqueness
What sets 4-Piperidinamine, N-ethyl-1-((5-((methylsulfonyl)amino)-1H-indol-2-yl)carbonyl)-N-(3-propyl-2-pyridinyl)- apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
179556-37-7 |
|---|---|
Molekularformel |
C25H33N5O3S |
Molekulargewicht |
483.6 g/mol |
IUPAC-Name |
N-[2-[4-[ethyl-(3-propylpyridin-2-yl)amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C25H33N5O3S/c1-4-7-18-8-6-13-26-24(18)30(5-2)21-11-14-29(15-12-21)25(31)23-17-19-16-20(28-34(3,32)33)9-10-22(19)27-23/h6,8-10,13,16-17,21,27-28H,4-5,7,11-12,14-15H2,1-3H3 |
InChI-Schlüssel |
GRQJNHIADXGQDT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(N=CC=C1)N(CC)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



